Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate
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Overview
Description
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is a chemical compound with a complex structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine and ester, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine: A similar compound with a methyl group at a different position.
Methyl 2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-7-carboxylate: Another derivative with a carboxylate group at a different position.
Uniqueness
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13NO3
- Molecular Weight : 205.23 g/mol
- CAS Number : 1206229-01-7
Recent studies have highlighted the compound's potential as an inhibitor targeting the PEX14−PEX5 protein-protein interaction in trypanosomes, which are responsible for diseases such as African sleeping sickness. The disruption of this interaction is crucial for the survival of the parasite, making it a viable target for drug development.
Key Findings:
- Trypanocidal Activity : The compound exhibits trypanocidal activity with IC50 values in the low to high micromolar range. This indicates a promising efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis .
- Binding Affinity : NMR studies have confirmed that methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate binds to the PEX14 protein in solution, suggesting a direct interaction that disrupts essential cellular processes in trypanosomes .
Biological Activity Overview
The biological activities associated with methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that derivatives of methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate possess significant antiparasitic activity. The studies utilized various concentrations to determine effective dosages and toxicity levels against cultured Trypanosoma brucei .
- Synthesis and Optimization : The synthesis of this compound involved a two-step process starting from readily available precursors. The optimization phase included modifications that enhanced biological activity while maintaining low toxicity profiles .
- Comparative Analysis : When compared with other classes of compounds targeting similar pathways (e.g., oxadiazoles), methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate showed superior binding efficiency and selectivity towards PEX proteins .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10/h2-4,12H,5-7H2,1H3 |
InChI Key |
UXRUDVVDJNAMAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCOC2=CC=C1 |
Origin of Product |
United States |
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